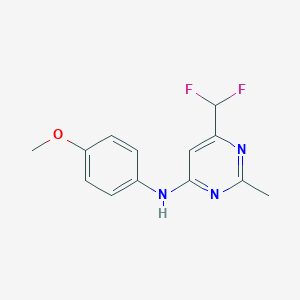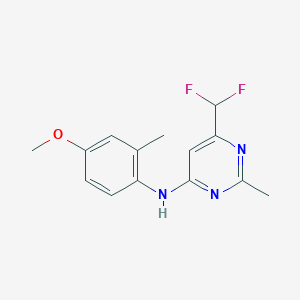
6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine” is a compound that incorporates a difluoromethyl group . Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .
Molecular Structure Analysis
The molecular structure of difluoromethyl compounds has been studied extensively . The difference in chemical shift (Δ δ = δ (DMSO-d6) − δ (CDCl3)) correlates with a molecule’s ability to act as a hydrogen-bond donor .Chemical Reactions Analysis
Difluoromethylation processes are based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S . Electrophilic, nucleophilic, radical and cross-coupling methods have been used to construct C(sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis
The physical and chemical properties of difluoromethyl compounds depend on their specific structure . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .Aplicaciones Científicas De Investigación
6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine has been found to be useful in a number of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as amino acids, peptides, and nucleosides. It has also been used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and indoles. This compound has also been used in the synthesis of various pharmaceuticals, such as antifungals, antivirals, and anticancer drugs.
Mecanismo De Acción
The mechanism of action of 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes involved in the synthesis of nucleic acids, such as DNA and RNA. This inhibition leads to the disruption of the normal cellular processes, resulting in the death of the cells.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to inhibit the growth of bacteria, fungi, and viruses. It has also been found to inhibit the growth of cancer cells. In addition, it has been found to have anti-inflammatory and anti-allergic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine is a useful research chemical for laboratory experiments. Its unique properties and ability to be used in a variety of experiments make it a valuable tool for scientists. However, it is important to note that this compound is a synthetic compound and therefore may not be as reliable as naturally occurring compounds. In addition, the effects of this compound on humans are not yet fully understood and should be used with caution.
Direcciones Futuras
There are a number of potential future directions for the use of 6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine. It could be used in the development of new drugs for the treatment of bacterial, fungal, and viral infections. It could also be used in the development of new anticancer drugs. In addition, it could be used in the development of new anti-inflammatory and anti-allergic drugs. Finally, it could be used in the development of new synthetic compounds for use in a variety of laboratory experiments.
Métodos De Síntesis
6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine can be synthesized from 4-methyl-2-nitrophenol and 2,4-difluorobenzoyl chloride in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is performed in a solvent, such as dichloromethane or dimethylformamide. The reaction product is then purified by column chromatography to obtain the desired product.
Propiedades
IUPAC Name |
6-(difluoromethyl)-2-methyl-N-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3/c1-8-15-10(12(13)14)7-11(16-8)17-9-5-3-2-4-6-9/h2-7,12H,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKGDITFBNWJBIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6457335.png)
![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-2-cyclopropyl-5,6-dimethylpyrimidine](/img/structure/B6457337.png)
![2-cyclopropyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6457340.png)

![3-[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6457360.png)
![4-tert-butyl-2-cyclopropyl-6-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B6457367.png)
![2-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]benzamide](/img/structure/B6457370.png)
![2-[4-(6-tert-butyl-2-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6457380.png)





